molecular formula C9H14N2O2 B13562331 4-(2-Ethoxyethoxy)pyridin-3-amine

4-(2-Ethoxyethoxy)pyridin-3-amine

Cat. No.: B13562331
M. Wt: 182.22 g/mol
InChI Key: WEYCHLUOIFLNEU-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)pyridin-3-amine is an organic compound with the molecular formula C9H14N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of an ethoxyethoxy group attached to the pyridine ring at the 4-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethoxy)pyridin-3-amine typically involves the functionalization of a pyridine derivative. One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is reacted with 2-ethoxyethanol under basic conditions to introduce the ethoxyethoxy group. The amine group can be introduced through reductive amination or other amination techniques .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process may include steps such as halogenation, nucleophilic substitution, and amination, followed by purification techniques like crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce primary amines .

Scientific Research Applications

4-(2-Ethoxyethoxy)pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, while the amine group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethoxyethoxy)pyridin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the ethoxyethoxy and amine groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(2-ethoxyethoxy)pyridin-3-amine

InChI

InChI=1S/C9H14N2O2/c1-2-12-5-6-13-9-3-4-11-7-8(9)10/h3-4,7H,2,5-6,10H2,1H3

InChI Key

WEYCHLUOIFLNEU-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(C=NC=C1)N

Origin of Product

United States

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